N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidoindole core with various substituents, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-3-18-10-12-19(13-11-18)28-23(32)16-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-14-8-17(2)9-15-20/h4-15,29H,3,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDUKFBGBZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.
Introduction of the sulfanyl group: This step may involve the use of thiolating agents under specific conditions to introduce the sulfanyl group at the desired position.
Acetylation: The final step may involve acetylation reactions to introduce the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where specific substituents can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide include other pyrimidoindoles with different substituents. Examples include:
- N-(4-methylphenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds
Biological Activity
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, with the CAS number 474760-87-7, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 429.53 g/mol. The structure features a pyrimido-indole core linked to an acetamide group and a sulfanyl moiety, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on thienopyrimidinone derivatives have shown that modifications at specific positions enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may similarly contribute to its antimicrobial potential by disrupting bacterial cell wall synthesis or function .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Compounds containing pyrimidine and indole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on related compounds have demonstrated their ability to inhibit key signaling pathways involved in tumor growth . The specific interaction of this compound with these pathways remains to be fully elucidated but is a promising area for future research.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors involved in cell signaling.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
Toxicity and Safety Profile
Preliminary assessments indicate that compounds structurally related to this compound exhibit low toxicity profiles up to certain concentrations (200 µmol/L). Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
